4-(2-Isopropyl-imidazol-1-yl)-phenylamine
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Overview
Description
4-(2-Isopropyl-imidazol-1-yl)-phenylamine: is an organic compound characterized by the presence of an imidazole ring substituted with an isopropyl group and attached to a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved through the cyclization of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Isopropyl Substitution: The imidazole ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate to introduce the isopropyl group.
Phenylamine Attachment: The final step involves the nucleophilic aromatic substitution of the imidazole derivative with a halogenated benzene derivative, such as 4-chloronitrobenzene, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-Isopropyl-imidazol-1-yl)-phenylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated reaction monitoring are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amine using hydrogenation techniques.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-(2-Isopropyl-imidazol-1-yl)-phenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the phenylamine moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-imidazol-1-yl)-phenylamine
- 4-(2-Ethyl-imidazol-1-yl)-phenylamine
- 4-(2-Propyl-imidazol-1-yl)-phenylamine
Uniqueness
Compared to its analogs, 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity patterns and biological activities, making it a compound of particular interest for further study.
Properties
IUPAC Name |
4-(2-propan-2-ylimidazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(2)12-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-9H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNTJFNAAFXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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